Halogen Substitution at Indole 6-Position: Chlorine vs. Bromine Physicochemical and Predicted Binding Comparison
The target compound replaces the 6-bromo substituent of the validated bCSE inhibitor NL1 with a 6-chloro group. Based on standard halogen physicochemical parameters, chlorine has a higher electronegativity (3.16 vs. 2.96 for bromine) and forms a shorter, stronger carbon–halogen bond (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol) [1]. These differences directly impact the molecule's electronic distribution, dipole moment, and potential for halogen bonding within the allosteric site of bCSE. In the NL1-SaCSE co-crystal structure, the bromine atom generates a strong anomalous signal used for unambiguous ligand localization at site 1 [2], indicating that the 6-halogen is intimately involved in binding. Substituting chlorine for bromine is therefore expected to modulate binding affinity and selectivity, though empirical IC50 data for the 6-chloro analog have not been published in the peer-reviewed literature as of the search date.
| Evidence Dimension | Halogen substituent physicochemical properties |
|---|---|
| Target Compound Data | 6-Chloro: Electronegativity Cl = 3.16; C–Cl bond dissociation energy ~397 kJ/mol; van der Waals radius ~175 pm |
| Comparator Or Baseline | NL1 (6-bromo): Electronegativity Br = 2.96; C–Br bond dissociation energy ~280 kJ/mol; van der Waals radius ~185 pm |
| Quantified Difference | Electronegativity Δ = +0.20 (Cl > Br); Bond strength advantage for C–Cl of ~117 kJ/mol; van der Waals radius smaller by ~10 pm |
| Conditions | Standard elemental physicochemical parameters; NL1 bCSE inhibition measured at 100 µM l-cysteine substrate [2] |
Why This Matters
The 6-chloro substitution may confer enhanced metabolic stability (stronger C–Cl bond) and altered electronic complementarity to the allosteric binding pocket compared to the 6-bromo reference, factors critical for optimizing pharmacokinetics and target residence time.
- [1] Haynes WM, ed. CRC Handbook of Chemistry and Physics. 97th ed. Boca Raton: CRC Press; 2016. Section 9, Molecular Structure and Spectroscopy; Electronegativity and Bond Dissociation Energies. View Source
- [2] Shatalin K, Nuthanakanti A, Kaushik A, Shishov D, Peselis A, Shamovsky I, Pani B, Lechpammer M, Vasilyev N, Shatalina E, Rebatchouk D, Mironov A, Fedichev P, Serganov A, Nudler E. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance. Science. 2021 Jun 11;372(6547):1169-1175. View Source
